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molecular formula C12H10FNO B1295514 4-(4-Fluorophenoxy)aniline CAS No. 36160-82-4

4-(4-Fluorophenoxy)aniline

Cat. No. B1295514
M. Wt: 203.21 g/mol
InChI Key: SMWBBLSINLFYAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346761B2

Procedure details

To a stirred solution of 4-(4-fluorophenoxy)benzenamine (3.4 g, 16.73 mmol, 1.00 equiv) in ethylene glycol dimethyl ether (45 mL) was added dropwise a solution of 50% sulfuric acid (7 mL) in water (34 mL) at room temperature. The reaction was cooled to −5° C. and a solution of sodium nitrite (1.73 g, 25.07 mmol, 1.50 equiv) in water (12 mL) was then added dropwise within 30 min. The resulting solution was stirred for 30 min at −5-0° C. then a solution of sodium iodide (12.6 g, 84.00 mmol, 5.02 equiv) in water (34 mL) was added dropwise at −5-0° C. After stirring for 30 min at −5-0° C., the solution was extracted with 3×200 mL of ethyl acetate. The combined organic layers was washed with 3×200 mL of saturated Na2SO3 solution, dried over anhydrous sodium sulfate and concentrated under vacuum to give 5.0 g (95%) of 1-fluoro-4-(4-iodophenoxy)benzene as a yellow solid. 1H-NMR (300 MHz, CDCl3): δ 7.62-7.57 (m, 2H), 7.08-6.93 (m, 4H), 6.77-6.70 (m, 2H) ppm.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
34 mL
Type
solvent
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
12.6 g
Type
reactant
Reaction Step Three
Name
Quantity
34 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:15]=[CH:14][C:5]([O:6][C:7]2[CH:12]=[CH:11][C:10](N)=[CH:9][CH:8]=2)=[CH:4][CH:3]=1.S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-:25].[Na+]>COCCOC.O>[F:1][C:2]1[CH:15]=[CH:14][C:5]([O:6][C:7]2[CH:12]=[CH:11][C:10]([I:25])=[CH:9][CH:8]=2)=[CH:4][CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
FC1=CC=C(OC2=CC=C(C=C2)N)C=C1
Name
Quantity
7 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
45 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
34 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.73 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
12.6 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
34 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 30 min at −5-0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 30 min at −5-0° C.
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with 3×200 mL of ethyl acetate
WASH
Type
WASH
Details
The combined organic layers was washed with 3×200 mL of saturated Na2SO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)OC1=CC=C(C=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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